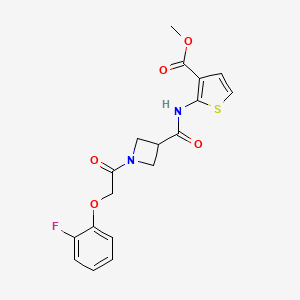
2-(1-(2-(2-フルオロフェノキシ)アセチル)アゼチジン-3-カルボキサミド)チオフェン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H17FN2O5S and its molecular weight is 392.4. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学における役割
チオフェン系アナログは、生物学的に活性な化合物の潜在的なクラスとして、ますます多くの科学者に注目されています . それらは、医薬品化学者が様々な生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています .
抗癌特性
チオフェン環系を持つ分子は、抗癌など、多くの薬理学的特性を示します . それらは、新しい抗癌剤の開発に使用できます .
抗炎症特性
チオフェン誘導体は、抗炎症特性も示します . 例えば、スプロフェンは2置換チオフェン骨格を持ち、非ステロイド系抗炎症薬として知られています .
抗菌特性
チオフェン誘導体は、抗菌特性を示すことが示されています , それらを新しい抗菌剤開発のための潜在的な候補としています .
降圧特性
チオフェン誘導体は、降圧特性を持つことが判明しています , これらは高血圧の治療に使用できます .
抗アテローム性動脈硬化特性
チオフェン誘導体は、抗アテローム性動脈硬化特性も示します , これらはアテローム性動脈硬化の予防または治療に使用できます .
7. 産業化学と材料科学における役割 チオフェン誘導体は、産業化学と材料科学において、腐食防止剤として使用されています . それらは、金属を腐食から保護するために使用できます .
8. 有機半導体の進歩における役割 チオフェン媒介分子は、有機半導体の進歩において重要な役割を果たしています . それらは、有機発光ダイオード (OLED) および有機電界効果トランジスタ (OFET) の製造に使用されています .
作用機序
Target of action
Similarly, thiophene derivatives have been studied for their potential biological effects .
Mode of action
The azetidine ring in the compound could potentially interact with biological targets through hydrogen bonding or other types of molecular interactions .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both azetidine and thiophene derivatives are known to interact with various biochemical pathways depending on their specific substitutions .
Result of action
Azetidine and thiophene derivatives have been associated with a variety of biological activities .
生物活性
Methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula: C17H18F1N2O4S
- Molecular Weight: 336.36 g/mol
The presence of the fluorophenoxy group and the azetidine moiety contributes to its unique biological properties. The thiophene ring further enhances its pharmacological profile.
Research indicates that compounds similar to methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate may interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The fluorine atom in the structure is believed to enhance selectivity and potency, potentially affecting the compound's pharmacokinetic properties.
Anticancer Properties
Several studies have explored the anticancer potential of azetidine derivatives. For instance, a study highlighted the activity of azetidine amides against breast cancer cells (MDA-MB-231 and MDA-MB-468). Although some compounds demonstrated sub-micromolar potency in vitro, their cellular activity was limited due to poor membrane permeability attributed to polar functional groups such as carboxylates .
Table 1: Cellular Activity Against Cancer Cell Lines
| Compound | Cell Line | EC50 (μM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 | 6.8 | Effective but low permeability |
| Compound B | MDA-MB-468 | 4.7 | Similar profile as Compound A |
| Methyl 2-(1-(2-(2-fluorophenoxy)... | MDA-MB-231 | TBD | Further studies needed |
Enzyme Inhibition
Initial findings suggest that methyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)thiophene-3-carboxylate may inhibit specific enzymes involved in cancer proliferation pathways. For example, the STAT3 pathway has been implicated in tumor growth, and certain azetidine derivatives have shown potential as inhibitors .
Table 2: Inhibition Potency Against Enzymes
| Compound | Target Enzyme | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | STAT3 | 0.52 | Direct binding to STAT3 |
| Methyl 2-(1-(2-(2-fluorophenoxy)... | TBD | TBD | Further studies needed |
Case Studies
A notable study investigated a series of azetidine derivatives for their anticancer properties, revealing that modifications to the carboxylate group significantly influenced cellular activity. The methyl esters exhibited improved cell membrane permeability compared to their corresponding acids, leading to enhanced cytotoxic effects against cancer cells .
特性
IUPAC Name |
methyl 2-[[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c1-25-18(24)12-6-7-27-17(12)20-16(23)11-8-21(9-11)15(22)10-26-14-5-3-2-4-13(14)19/h2-7,11H,8-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOXKDZKVNHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














